molecular formula C18H16ClNO B14588320 1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one CAS No. 61304-95-8

1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one

Cat. No.: B14588320
CAS No.: 61304-95-8
M. Wt: 297.8 g/mol
InChI Key: WODSOGILKRJOGS-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one is an organic compound with a complex structure that includes a quinoline core substituted with a chlorophenylmethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where an aromatic aldehyde reacts with a ketone in the presence of an acid catalyst to form the quinoline core. The chlorophenylmethyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Halogenation, nitration, and sulfonation can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyraclostrobin: A fungicide with a similar quinoline core structure.

    Chlorfenapyr: An insecticide with a related chemical structure.

Uniqueness

1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenylmethyl group and two methyl groups on the quinoline core differentiates it from other similar compounds.

Properties

CAS No.

61304-95-8

Molecular Formula

C18H16ClNO

Molecular Weight

297.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4,7-dimethylquinolin-2-one

InChI

InChI=1S/C18H16ClNO/c1-12-3-8-16-13(2)10-18(21)20(17(16)9-12)11-14-4-6-15(19)7-5-14/h3-10H,11H2,1-2H3

InChI Key

WODSOGILKRJOGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)N2CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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